molecular formula C3H7FN6 B040252 1,3,5-Triazine-2,4,6-triamine hydrofluoride CAS No. 123334-03-2

1,3,5-Triazine-2,4,6-triamine hydrofluoride

Cat. No. B040252
M. Wt: 146.13 g/mol
InChI Key: HSWVOAHDTZACBD-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine hydrofluoride is a derivative of triazine, a heterocyclic aromatic compound. Triazines are known for their diverse applications in fields such as pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions with various reagents. For example, fluorination of trichloro-1,2,4-triazine over potassium fluoride yields different triazine derivatives through nucleophilic substitution reactions (Barlow et al., 1982). Solvothermal synthesis from aluminium hydroxide, melamine, aqueous HF, and water at 323 K for 48 hours can also yield triazine compounds (Cadiau et al., 2008).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex. The structure often consists of octahedra and diprotonated cations with a three-dimensional network of hydrogen bonds, as found in some synthesized triazine compounds (Cadiau et al., 2008).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, forming different compounds. These reactions can include hydrolysis to form corresponding formylation products and exist in enol or unusual acylenamine tautomeric structures depending on the molecule's structure (Schulz et al., 1992). Triazines can also be used in the synthesis of hyperbranched polymers and have applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

Physical Properties Analysis

Triazine derivatives exhibit good thermal stability and a high decomposition temperature. The UV-vis absorption and emission spectra of these compounds can be tuned by altering their molecular structure (Zou et al., 2011).

Chemical Properties Analysis

Chemical properties of triazine derivatives can vary significantly. They may include the presence of antiferromagnetic interactions and specific molecular structures influencing magnetic properties (Glaser et al., 2004). Additionally, triazines are known for their role in pharmaceutical chemistry, with a wide spectrum of pharmacological activities useful for novel drug design (Kumar et al., 2017).

Scientific Research Applications

Synthesis and Magnetic Behavior

1,3,5-Triazine derivatives have been studied for their role in the synthesis of dendrimeric melamine cored complexes. These complexes, involving Schiff bases and carboxylic acids, show potential in magnetic behavior studies (Uysal & Koç, 2010).

Microwave-Assisted Synthesis

Triazine-2,4,6-triamines have been synthesized using microwave irradiation in solvent-free conditions. This method shows potential for applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

Crystal Structure Analysis

Solventothermal synthesis has been used to study the crystal structure of triazine derivatives. This process aids in understanding the structural composition and potential applications in various fields (Cadiau et al., 2008).

Nonlinear Optical Properties

Triazine derivatives have been identified as promising materials for nonlinear optical applications. Research into their hyperpolarizability and polarizability provides insights into their potential use in this field (Drozd & Marchewka, 2010).

Corrosion Inhibition

Studies on triazine derivatives have shown their effectiveness as corrosion inhibitors, particularly for steel in acidic solutions. Their adsorption properties and impact on steel corrosion make them valuable for industrial applications (El‐Faham et al., 2016).

Cocrystal Synthesis

Research into the cocrystallization of triazine derivatives with hydroxycarboxylic acids has been conducted to understand their structural and supramolecular properties, which are relevant in material science (García-Santos et al., 2017).

Antimicrobial and Antiinfective Agents

Triazine derivatives have been synthesized and evaluated for their antimicrobial and antiinfective properties, showing potential in pharmaceutical applications (Chadotra & Baldaniya, 2016).

Safety And Hazards

1,3,5-Triazine is sensitive to water . It has been labeled with the signal word “Danger” and has hazard statements H302, H314, H315, H335, H360 .

properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVOAHDTZACBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481010
Record name Melamine hydrogen flouride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4,6-triamine hydrofluoride

CAS RN

123334-03-2
Record name Melamine hydrogen flouride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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